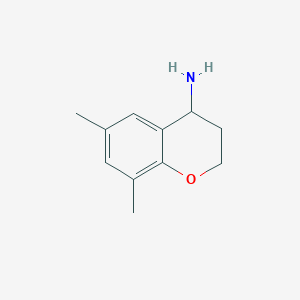

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

Description

BenchChem offers high-quality 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMICWNIEVDQIJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(CCO2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

High-Purity Synthesis of 6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine: A Process Chemistry Perspective

Executive Summary & Strategic Analysis

The 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (also known as 6,8-dimethylchroman-4-amine) represents a privileged scaffold in medicinal chemistry. Chroman-4-amines serve as critical pharmacophores in potassium channel blockers (e.g., for arrhythmia), anti-hypertensives, and bradykinin B1 receptor antagonists [1, 3].

The presence of the 6,8-dimethyl substitution pattern introduces specific steric constraints that modulate the lipophilicity and metabolic stability of the core. Unlike the unsubstituted chroman, the methyl groups at the 6 and 8 positions block common metabolic oxidation sites on the aromatic ring, potentially enhancing the drug's half-life.

This technical guide moves beyond standard textbook preparations, focusing on a scalable, self-validating synthetic workflow . We prioritize Eaton’s Reagent over Polyphosphoric Acid (PPA) for the cyclization to improve safety profiles and yield, and we utilize a reductive amination protocol optimized to minimize dimer formation.

Retrosynthetic Logic

The synthesis is deconstructed into three critical phases:

-

Core Assembly: Construction of the bicyclic chroman-4-one skeleton via intramolecular Friedel-Crafts acylation.

-

Nitrogen Installation: Stereoselective conversion of the ketone to the amine.

-

Chiral Resolution: Separation of the (R) and (S) enantiomers, as the biological activity is often enantiospecific [3].

Figure 1: Retrosynthetic analysis showing the disconnection of the amine back to the commercially available 2,4-dimethylphenol.

Phase 1: Construction of the Chroman-4-one Core

The foundation of this synthesis is the formation of the 6,8-dimethylchroman-4-one. The starting material must be 2,4-dimethylphenol .

-

Note on Regiochemistry: The hydroxyl group directs ortho/para. In 2,4-dimethylphenol, the para position (C4) and one ortho position (C2) are blocked by methyl groups. This forces the cyclization to occur at the remaining ortho position (C6), which corresponds to the C8 position in the final chroman ring, while the C4-methyl of the phenol becomes the C6-methyl of the chroman.

Step 1.1: O-Alkylation (Ether Formation)

Objective: Synthesize 3-(2,4-dimethylphenoxy)propanoic acid.

-

Reagents: 2,4-Dimethylphenol (1.0 eq), 3-Chloropropionic acid (1.1 eq), NaOH (2.5 eq), Water.

-

Protocol:

-

Dissolve 2,4-dimethylphenol in 20% aqueous NaOH.

-

Add 3-chloropropionic acid slowly to the solution while maintaining temperature at 70–80°C.

-

Reflux for 3–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup (Critical): Cool to room temperature and acidify with conc. HCl to pH 1–2. The product will precipitate as a solid.

-

Filter, wash with cold water, and recrystallize from ethanol/water to remove unreacted phenol.

-

Step 1.2: Intramolecular Cyclization

Objective: Ring closure to form 6,8-dimethylchroman-4-one.

-

The "Old School" Method: Polyphosphoric Acid (PPA). High viscosity makes stirring difficult and workup messy.

-

The "Process" Method: Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid). It is less viscous, easier to quench, and often operates at lower temperatures [10].

-

Protocol:

-

Place the phenoxypropanoic acid precursor in a dry flask under N2.

-

Add Eaton’s Reagent (5 mL per gram of substrate).

-

Stir at 60–70°C for 2 hours. (Note: PPA usually requires 100°C; Eaton's is milder).

-

Quench: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring.

-

Extract with Dichloromethane (DCM) x3. Wash organic layer with saturated NaHCO3 (to remove trace acid) and brine.

-

Dry over MgSO4 and concentrate.

-

Validation: 1H NMR should show the disappearance of the carboxylic acid proton and the appearance of the ketone signal (approx. 190 ppm in 13C NMR).

-

Phase 2: Nitrogen Installation (Reductive Amination)

Converting the ketone to the amine is the most sensitive step. We utilize a "one-pot" reductive amination protocol.[1] While oxime reduction is a valid alternative, reductive amination using ammonium acetate is more direct for generating primary amines [6].

Protocol: Reductive Amination

Reagents: 6,8-dimethylchroman-4-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaBH3CN) (0.7 eq), Methanol, Molecular Sieves (3Å).

-

Imine Formation: Dissolve the ketone and Ammonium Acetate in dry Methanol. Add activated 3Å molecular sieves. Stir at Room Temperature (RT) for 1 hour to establish the imine equilibrium.

-

Why Excess NH4OAc? To suppress the formation of the secondary amine dimer (where the product amine reacts with the starting ketone).

-

-

Reduction: Add NaBH3CN in one portion.

-

Safety: NaBH3CN generates HCN if acidified. Keep the reaction slightly basic or neutral.

-

-

Reaction: Stir at RT for 18–24 hours.

-

Workup:

-

Quench with 1M NaOH (pH > 10) to destroy excess borohydride and ensure the amine is in the free base form.

-

Extract with DCM.

-

Purification: The amine can be purified by forming the Hydrochloride salt. Bubble HCl gas into the etherial solution of the crude amine, or add HCl in dioxane. The salt precipitates, leaving non-basic impurities in the mother liquor.

-

Phase 3: Stereochemical Resolution

Chroman-4-amines possess a chiral center at C4. For pharmaceutical applications, single enantiomers are required.

Method: Classical Resolution via Diastereomeric Salt Formation [1, 3].

-

Resolving Agent: (L)-(+)-Tartaric acid or (D)-(-)-Mandelic acid.

-

Process:

-

Dissolve racemic amine (free base) in hot Ethanol.

-

Add 0.5 eq of (L)-(+)-Tartaric acid.

-

Allow to cool slowly. The less soluble diastereomeric salt will crystallize.

-

Filter and recrystallize to constant melting point/optical rotation.

-

Liberate the free base by treating the salt with 1M NaOH and extracting with DCM.

-

Alternative: Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) can be used on the amine or the precursor alcohol [1].

Process Visualization & Data

Reaction Workflow Diagram

Figure 2: Step-by-step process flow with expected yields for each stage.

Analytical Data Expectations

The following table summarizes the expected key signals for the free base product.

| Nucleus | Signal (ppm) | Multiplicity | Assignment |

| 1H NMR | 1.2 - 1.5 | Broad Singlet | -NH2 (Exchangeable) |

| 2.0 - 2.1 | Multiplet | C3-H (Methylene) | |

| 2.20, 2.25 | Singlets | C6-CH3, C8-CH3 | |

| 3.9 - 4.1 | Multiplet | C4-H (Methine, adjacent to N) | |

| 4.1 - 4.3 | Multiplet | C2-H (Methylene, adjacent to O) | |

| 6.8 - 7.0 | Singlets | Aromatic H (C5, C7) | |

| 13C NMR | ~18-20 | - | Methyl Carbons |

| ~45-48 | - | C4 (Methine) | |

| ~63-65 | - | C2 (Methylene) |

References

-

Synthesis of Enantioenriched Chromanols and Amines. (2024). ChemRxiv. Available at: [Link]

-

Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. (2009). ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. (2025). MDPI. Available at: [Link]

-

Hitchhiker's Guide to Reductive Amination. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 6-Cyano-2,2-dimethyl-2H-1-benzopyran. (2021). Journal of Organic Chemistry. Available at: [Link]

-

Enantiomers and Their Resolution. (2022). MDPI. Available at: [Link]

- Eaton's Reagent in Organic Synthesis. (General Reference).

Sources

Technical Whitepaper: Chemical Profiling and Synthetic Workflows for 6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

Executive Summary

In modern medicinal chemistry, the chroman-4-amine core is recognized as a highly privileged structural motif. Specifically, 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (commonly referred to as 6,8-dimethylchroman-4-amine) serves as a critical chiral building block in the development of central nervous system (CNS) therapeutics and cardiovascular agents. This whitepaper provides an in-depth analysis of its physicochemical properties, target engagement profiles, and a self-validating synthetic methodology designed for high-fidelity drug development workflows.

Physicochemical Profiling & Structural Dynamics

The structural rigidity of the bicyclic benzopyran ring, combined with the steric influence of the 6,8-dimethyl substitutions, dictates the compound's unique pharmacokinetic behavior. The lack of rotatable bonds within the core minimizes the entropic penalty upon receptor binding, thereby increasing target affinity. Furthermore, its low Topological Polar Surface Area (TPSA) and optimal lipophilicity (LogP) make it an excellent candidate for crossing the blood-brain barrier (BBB).

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural Implication |

| IUPAC Name | 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | Defines the rigid bicyclic scaffold. |

| Molecular Formula | C₁₁H₁₅NO | - |

| Molecular Weight | 177.24 g/mol | Highly ligand-efficient (LE) low-MW fragment. |

| CAS Number (Racemic) | 746586-40-3 | - |

| CAS Number (R-isomer) | 1 | Biologically active enantiomer for specific targets. |

| CAS Number (S-isomer) | 2 | Biologically active enantiomer for specific targets. |

| TPSA | 35.25 Ų | Excellent membrane permeability (< 90 Ų ideal for CNS). |

| LogP | 2.08 | Optimal lipophilic efficiency for passive diffusion. |

| H-Bond Donors / Acceptors | 1 / 2 | Facilitates targeted hydrogen bonding in binding pockets. |

| Rotatable Bonds | 0 | Maximizes conformational rigidity. |

Pharmacological Target Engagement

The 6,8-dimethylchroman-4-amine scaffold is utilized across several high-value therapeutic areas due to its ability to selectively interact with distinct protein targets:

-

Potassium Channel Blockade (Kv1.5): Substituted chroman-4-amines are potent blockers of the Kv1.5 potassium channel. Research indicates that related sulfonamide derivatives achieve IC₅₀ values as low as 0.11 µM with excellent selectivity over the hERG channel, mitigating the risk of drug-induced QT prolongation in antiarrhythmic therapies 3.

-

Cholinesterase Inhibition: Gem-dimethyl and structurally related chroman-4-amines have been identified as mixed inhibitors of equine serum butyrylcholinesterase (eqBuChE), a target of interest for Alzheimer's disease management. The lipophilic nature of the 6,8-dimethyl substitution enhances hydrophobic interactions within the enzyme's active site gorge 4.

-

Bradykinin B1 & TRPV1 Receptors: Chiral chroman-4-amines act as key intermediates in synthesizing potent antagonists for the human Bradykinin B1 receptor and TRPV1 channels, playing a crucial role in inflammatory pain modulation 5.

Mechanistic Workflow: Synthesis & Screening

Workflow: Synthesis, chiral resolution, and target screening of 6,8-dimethylchroman-4-amine.

Synthetic Methodologies: Self-Validating Asymmetric Reductive Amination

To ensure high yield and enantiomeric purity, the synthesis of 6,8-dimethylchroman-4-amine from its corresponding ketone (6,8-dimethylchroman-4-one) must be tightly controlled. The following protocol utilizes a self-validating system, ensuring that causality dictates every experimental choice.

Phase 1: Reductive Amination (Modified Leuckart Reaction)

-

Step 1: Iminium Ion Formation. Dissolve 6,8-dimethylchroman-4-one (1.0 eq) in anhydrous methanol. Add ammonium acetate (NH₄OAc, 10.0 eq).

-

Causality: Methanol stabilizes the transition state via hydrogen bonding. A massive excess of NH₄OAc is required to drive the equilibrium toward the iminium intermediate and prevent the formation of secondary amine dimers.

-

Validation Checkpoint 1: Aliquot 10 µL into 1 mL acetonitrile (MeCN). Analyze via LC-MS. Do not proceed until the ketone mass (m/z 177.1) is depleted by >90% and the imine intermediate is dominant.

-

-

Step 2: Selective Reduction. Adjust the pH to ~6.0 using glacial acetic acid. Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) at 0°C, then warm to room temperature.

-

Causality: NaBH₃CN is explicitly chosen over NaBH₄ because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion without reducing the unreacted ketone starting material into a chroman-4-ol byproduct.

-

-

Step 3: Orthogonal Workup. Quench the reaction with 1M HCl to destroy excess hydride. Basify the aqueous layer to pH 12 with 2M NaOH, then extract with dichloromethane (DCM).

-

Causality: The acid/base swing acts as a chemical filter. Protonation makes the amine water-soluble, allowing the organic wash to remove neutral impurities. Basification neutralizes the amine, driving it into the DCM layer for recovery.

-

Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) on the organic layer (Hexane/EtOAc 7:3). A single ninhydrin-positive spot confirms the successful isolation of the primary amine.

-

Phase 2: Chiral Resolution

-

Step 4: Diastereomeric Salt Formation. Dissolve the racemic 6,8-dimethylchroman-4-amine in hot ethanol. Add a stoichiometric amount of (D)-tartaric acid. Allow the solution to cool slowly to room temperature over 12 hours.

-

Causality: The chiral acid forms diastereomeric salts with the racemic amine. Due to differential hydrogen-bonding networks within the crystal lattice, the (R)-enantiomer salt selectively crystallizes out of the solution, while the (S)-enantiomer remains dissolved in the mother liquor.

-

Validation Checkpoint 3 (Critical): Isolate the crystals via vacuum filtration, neutralize a small sample, and run Chiral HPLC (Chiralcel OD-H column). The Enantiomeric Excess (ee) must be >98% before advancing the compound to in vitro biological screening.

-

References

- Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans...

- Universidade de Évora (UEvora)

- Efficient and general asymmetric syntheses of (R)

- 1055956-96-1 | (R)

- 1213337-91-7 | (S)

Sources

An In-depth Technical Guide to 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS: 746586-40-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, a heterocyclic amine with a chroman scaffold. While specific research on this exact molecule is limited, this document synthesizes available data on its physicochemical properties and explores its potential synthetic pathways and pharmacological relevance by examining closely related analogues. The benzopyran core is a well-established pharmacophore present in numerous biologically active compounds, suggesting that this particular derivative may hold significant potential in various therapeutic areas, including neuroscience, oncology, and inflammatory diseases. This guide aims to serve as a foundational resource for researchers interested in the exploration and development of this and similar chemical entities.

Introduction and Chemical Identity

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, also known as 6,8-dimethyl-3,4-dihydro-2H-chromen-4-ylamine, is a substituted chromanamine. The chroman (3,4-dihydro-2H-1-benzopyran) framework is a common motif in a wide array of natural products and synthetic molecules with significant biological activities. The strategic placement of an amine group at the 4-position and methyl groups at the 6- and 8-positions of the benzopyran ring system suggests potential for specific interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties for 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| CAS Number | 746586-40-3 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₅NO | Sigma-Aldrich |

| Molecular Weight | 177.25 g/mol | Sigma-Aldrich |

| InChI Key | KMICWNIEVDQIJO-UHFFFAOYSA-N | Sigma-Aldrich |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(CCO2)N)C | Inferred |

Synthesis and Manufacturing

While a specific, published synthetic route for 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine has not been identified in the literature, its structure strongly suggests a two-step synthesis commencing from a substituted phenol. The most logical and established approach involves the initial synthesis of the corresponding ketone, 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, followed by reductive amination.

Synthesis of the Ketone Precursor: 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

The synthesis of substituted chroman-4-ones is a well-documented process in organic chemistry. A plausible and efficient method is the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenoxypropanoic acid.

Step-by-Step Protocol:

-

Preparation of 3-(2,4-dimethylphenoxy)propanoic acid:

-

2,4-Dimethylphenol is reacted with acrylonitrile in the presence of a base (e.g., sodium hydroxide) to yield 3-(2,4-dimethylphenoxy)propanenitrile via a Michael addition.

-

The resulting nitrile is then hydrolyzed under acidic or basic conditions to afford 3-(2,4-dimethylphenoxy)propanoic acid.

-

-

Intramolecular Friedel-Crafts Acylation (Cyclization):

-

The 3-(2,4-dimethylphenoxy)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), and heated.

-

This promotes an intramolecular electrophilic aromatic substitution, where the carboxylic acid acylates the aromatic ring to form the six-membered heterocyclic ketone, 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

-

The reaction is typically worked up by quenching with ice-water, followed by extraction and purification by chromatography or recrystallization.

-

An alternative approach for the synthesis of chroman-4-ones is the Kabbe condensation, which involves the reaction of a 2'-hydroxyacetophenone with an aliphatic ketone.[1]

Reductive Amination to Yield the Final Amine

Reductive amination is a robust and widely used method for the synthesis of amines from ketones or aldehydes.[2][3][4][5] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Step-by-Step Protocol:

-

Reaction Setup:

-

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is dissolved in a suitable solvent, such as methanol, ethanol, or dichloromethane.

-

An amine source, typically ammonia (in the form of ammonium acetate or a solution of ammonia in methanol), is added to the solution.

-

The reaction is often carried out under slightly acidic conditions (pH 5-6) to facilitate imine formation.

-

-

Reduction:

-

A reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the reduction of the iminium ion over the ketone starting material.[5] Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

The reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is then purified using standard techniques, such as column chromatography on silica gel, to yield the final product, 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine.

-

Caption: Potential CNS signaling pathways modulated by 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine.

Anti-inflammatory Potential

Benzopyran derivatives have been extensively studied for their anti-inflammatory properties. [6][7][8]Some analogues act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. [6]The anti-inflammatory effects of some benzopyrans are also attributed to their antioxidant and free radical scavenging activities. [7]Given the established anti-inflammatory profile of the benzopyran scaffold, 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine warrants investigation in this therapeutic area.

Anticancer Activity

The benzopyran nucleus is a core component of many compounds with demonstrated anticancer activity. [9][10][11][12][13]These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation. [10][12]The cytotoxic potential of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine against various cancer cell lines would be a valuable area of future research.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the investigation of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine.

Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for specific receptors (e.g., 5-HT₁A, D₂).

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest.

-

Binding Reaction: Incubate the cell membranes with a known radioligand for the receptor and varying concentrations of the test compound in a suitable buffer.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

Objective: To assess the inhibitory effect of the test compound on the activity of the COX-2 enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening assay kit.

-

Reaction: Incubate the COX-2 enzyme with the test compound at various concentrations.

-

Initiation: Add arachidonic acid (the substrate) to initiate the reaction.

-

Detection: Measure the production of prostaglandin E₂ (PGE₂) using a colorimetric or fluorescent method as per the kit instructions.

-

Data Analysis: Determine the IC₅₀ value of the test compound for COX-2 inhibition.

Conclusion and Future Directions

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is a structurally interesting molecule with a high potential for biological activity based on the extensive research on its parent scaffold. While direct experimental data is currently lacking, this guide provides a solid foundation for future research by outlining its physicochemical properties, proposing a viable synthetic route, and highlighting its potential pharmacological applications in neuroscience, inflammation, and oncology. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- Design, Synthesis, and Anticancer Evaluation of Novel Benzopyran 1, 3, 4-oxadiazole Deriv

- NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIV

- Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Scientific Reports.

- Anti-inflammatory benzopyran-2-ones and their active oxygen species (aos) scavenging activity. PubMed.

- Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Deriv

- Recent advances in the structures and bioactivities of benzopyrans derived

- Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. MDPI.

- Aminopyrimidines with high affinity for both serotonin and dopamine receptors. PubMed.

- 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Conversion into orally active derivatives with antiinflammatory and antiulcer activities. Journal of Medicinal Chemistry.

- Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one deriv

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.

- Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Bioorganic & Medicinal Chemistry.

- Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)

- Reductive Amin

- 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H). PubMed.

- Reductive Amin

- Molecular structure and IUPAC name of 6,8-Dibromo-2,3-dihydrochromen-4-one. Benchchem.

-

Synthesis and Pharmacological Evaluation of Thiopyran Analogues of the Dopamine D3 Receptor-Selective Agonist (4aR,10bR)-(+)-trans-3,4,4a,10b- Tetrahydro-4-n-propyl-2H,5H-b[11]enzopyrano[4,3-b]-1,4-oxazin-. ACS Publications.

- Reductive amin

- 6,8-Dimethoxy-4-Chromanone. Canadian Journal of Chemistry.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Synthesis of Chroman-4-ones by Reduction of Chromones.

- (4r)-6,8-dimethyl-3,4-dihydro-2h-1-benzopyran-4-ol (C11H14O2). PubChemLite.

- SYNTHESIS OF 3,4-DIHYDRO-2H-BENZOPYRANS FROM PHENOLS AND α,β-UNSATUR

- 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- Dopamine and serotonin receptor binding and antipsychotic efficacy. PubMed.

- Synthesis of dihydro-2H-pyran-3(4H)-one.

- 3,4-Dihydro-2H-1-benzopyran-4-amine. PubChem.

- 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. PubChem.

- Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. MDPI.

- Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal.

- Serotonin Receptor and Transporter Endocytosis Is an Important Factor in the Cellular Basis of Depression and Anxiety. Frontiers.

- 2H-1-Benzopyran, 3,4-dihydro-. Cheméo.

- Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.

- Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. PMC.

- 2H-1-Benzopyran, 3,4-dihydro-. NIST WebBook.

- N,8-dimethyl-3,4-dihydro-2h-1-benzopyran-4-amine hydrochloride. PubChemLite..

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Anti-inflammatory benzopyran-2-ones and their active oxygen species (aos) scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. connectjournals.com [connectjournals.com]

- 12. Sci-Hub: are you are robot? [sci-hub.fr]

- 13. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine: Synthesis, Stereochemistry, and Potential as a CNS-Active Scaffold

Abstract

The chromane scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both natural and synthetic. Its rigid, bicyclic structure provides a versatile framework for the development of novel therapeutic agents. This technical guide focuses on a specific derivative, 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, a compound of significant interest for its potential applications in neuropharmacology and drug discovery. While direct literature on this exact molecule is sparse, this guide will provide a comprehensive overview based on established synthetic methodologies and the well-documented biological activities of structurally related chroman-4-amines. We will delve into a proposed synthetic pathway, explore the critical role of stereochemistry in its biological function, and discuss its potential as a modulator of key central nervous system targets, including cholinesterases and the sigma-1 receptor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the chromane scaffold.

Introduction: The Prominence of the Chromane Scaffold in Medicinal Chemistry

The 3,4-dihydro-2H-1-benzopyran, or chromane, ring system is a recurring structural theme in a vast array of pharmacologically active molecules.[1] This prominence is not coincidental; the chromane framework offers a unique combination of structural rigidity and the potential for diverse functionalization, making it an ideal starting point for the design of targeted therapeutics. The fusion of a dihydropyran ring to a benzene ring creates a conformationally constrained system, which can lead to higher binding affinities and selectivities for biological targets.

Derivatives of the chromane scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[2][3] Of particular note is the significant potential of chromane derivatives in the realm of neurodegenerative diseases.[4][5] The ability of these compounds to interact with key enzymes and receptors in the central nervous system has positioned them as promising candidates for the treatment of conditions such as Alzheimer's and Parkinson's disease.

This guide will focus on a specific, yet under-explored, member of this family: 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine. By examining the established chemistry and pharmacology of its structural analogs, we can construct a detailed and insightful overview of this promising molecule.

Chemical Structure and Physicochemical Properties

The foundational structure of the topic compound is the chromane ring system, with methyl groups at positions 6 and 8 of the benzene ring, and an amine group at the chiral center, position 4 of the dihydropyran ring.

Structural Representation

Caption: 2D structure of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 746586-40-3 | [6] |

| Molecular Formula | C₁₁H₁₅NO | [6] |

| Molecular Weight | 177.25 g/mol | [6] |

| InChI Key | KMICWNIEVDQIJO-UHFFFAOYSA-N | [6] |

Proposed Synthetic Pathway

The most direct and widely employed method for the synthesis of chroman-4-amines is the reductive amination of the corresponding chroman-4-one precursor.[7] This two-step, one-pot reaction is efficient and amenable to a wide range of substrates.

Synthesis of the Precursor: 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

The synthesis of the chroman-4-one core can be achieved through various methods, with the intramolecular Friedel-Crafts cyclization of a suitably substituted phenoxypropionic acid being a common and effective approach.

Sources

- 1. Scientific Style and Format Online - Citation Quick Guide [scientificstyleandformat.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | 746586-40-3 [sigmaaldrich.com]

- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

A Senior Application Scientist's Perspective on Structural Elucidation

Disclaimer: This technical guide provides a detailed spectroscopic and analytical overview of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine. As of the time of this writing, specific experimental spectroscopic data for this compound is not extensively available in the public domain. The information presented herein is a combination of established spectroscopic principles, data from structurally related compounds, and predicted values to serve as a robust foundational reference for researchers, scientists, and drug development professionals.

Introduction

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (CAS Number: 746586-40-3) is a substituted chroman-4-amine. The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds, including vitamin E.[1] The precise characterization of novel derivatives such as this is paramount for understanding their structure-activity relationships and for ensuring purity and consistency in drug development pipelines. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a roadmap for its empirical characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine are numbered as follows:

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H5, H7 | 6.5 - 6.8 | s | - | Aromatic protons on the electron-rich benzene ring. The two methyl groups and the ether oxygen are electron-donating, shifting these protons upfield. Their chemical shifts are expected to be very similar, potentially appearing as a single signal or two closely spaced singlets. |

| H4 | 4.0 - 4.3 | t | ~5-7 | This proton is on a carbon attached to an amine (C4), which is deshielding. It will appear as a triplet due to coupling with the two adjacent protons on C3. |

| H2 | 4.1 - 4.4 | m | - | These two diastereotopic protons are on a carbon adjacent to the ether oxygen (C2), leading to a downfield shift. They will likely appear as a complex multiplet due to geminal coupling and coupling with the protons on C3. |

| H3 | 1.8 - 2.2 | m | - | These two diastereotopic protons are on a carbon adjacent to the chiral center (C4) and C2. They will appear as a complex multiplet. |

| NH₂ | 1.5 - 3.0 | br s | - | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| CH₃ (at C6, C8) | 2.1 - 2.4 | s | - | These two methyl groups are attached to the aromatic ring and will appear as sharp singlets in a region typical for aryl methyl groups. |

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C8a | 150 - 155 | Aromatic carbon attached to the ether oxygen, resulting in a significant downfield shift. |

| C4a | 145 - 150 | Quaternary aromatic carbon. |

| C6, C8 | 125 - 135 | Aromatic carbons bearing methyl groups. |

| C5, C7 | 115 - 125 | Aromatic carbons ortho and para to the ether oxygen. |

| C2 | 65 - 70 | Carbon adjacent to the ether oxygen. |

| C4 | 50 - 55 | Carbon attached to the amine group. |

| C3 | 30 - 35 | Aliphatic carbon in the heterocyclic ring. |

| CH₃ (at C6, C8) | 15 - 25 | Methyl carbons attached to the aromatic ring. |

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer, which will have a ¹³C frequency of approximately 100 MHz. A 90-degree pulse angle and a relaxation delay of 2-5 seconds are typical. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

Data Processing: Process the FID similarly to the ¹H spectrum. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine (NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 3000 | C-H stretch | Aliphatic C-H |

| 1580 - 1620 | C=C stretch | Aromatic Ring |

| 1200 - 1300 | C-O stretch | Aryl Ether |

| 1000 - 1150 | C-N stretch | Amine |

Experimental Protocol

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The molecular weight of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (C₁₁H₁₅NO) is 177.25 g/mol .

Predicted Mass Spectrum

-

Molecular Ion (M⁺): An intense peak is expected at m/z = 177, corresponding to the intact molecule with one electron removed.

-

Key Fragmentation Patterns:

-

Loss of NH₂: A fragment at m/z = 161 (M - 16) due to the loss of the amino radical.

-

Retro-Diels-Alder (RDA) Fragmentation: The chroman ring can undergo a characteristic RDA cleavage, although this is more common in unsaturated systems.

-

Benzylic Cleavage: Cleavage of the C4-C4a bond can lead to a stable benzylic cation.

-

Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS and will likely produce a rich fragmentation pattern. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used, which would prominently feature the protonated molecule [M+H]⁺ at m/z = 178.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine.

Conclusion

The comprehensive spectroscopic analysis of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, through the synergistic use of NMR, IR, and MS, allows for an unambiguous confirmation of its chemical structure. While this guide is based on predicted data, the outlined methodologies and expected spectral features provide a solid framework for any researcher undertaking the empirical characterization of this molecule. The careful interpretation of each spectrum, in conjunction with the others, is the cornerstone of structural elucidation in modern chemistry.

References

-

Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. Available at: [Link]

-

Holmberg, G. A., & Axberg, J. (1972). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 26, 309-312. Available at: [Link]

-

Szymańska, R., et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4629. Available at: [Link]

-

de Oliveira, C. M. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(12), 4768. Available at: [Link]

Sources

Pharmacological Profiling of 6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine: A Technical Whitepaper

Executive Summary

The compound 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine (also referred to as 6,8-dimethylchroman-4-amine) represents a highly versatile, yet underexplored, chemical entity in modern drug discovery. Built upon the privileged chroman (benzopyran) scaffold, this molecule features a primary amine at the C4 position and two electron-donating methyl groups at the C6 and C8 positions of the aromatic ring.

While direct in vivo literature on this specific substitution pattern is limited, comprehensive structural-activity relationship (SAR) analyses of the parent 3,4-dihydro-2H-1-benzopyran-4-amine class reveal profound potential across neuropharmacology, cardiovascular modulation, and infectious disease. This whitepaper synthesizes current structural data to extrapolate the biological activity of 6,8-dimethylchroman-4-amine, providing researchers with actionable, self-validating experimental frameworks to evaluate its therapeutic viability.

Structural Rationale and Target Mapping

The biological activity of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is dictated by three critical pharmacophoric elements:

-

The Chroman Core: A rigid, oxygen-containing bicyclic system that mimics various natural products (flavonoids) and provides a stable vector for substituent projection.

-

The C4-Amine: A hydrogen-bond donor/acceptor that acts as a critical cationic anchor at physiological pH, essential for interacting with aspartate or glutamate residues in target protein binding pockets.

-

The 6,8-Dimethyl Substitution: These methyl groups significantly increase the compound's lipophilicity (LogP) and electron density of the aromatic ring. This modification is predicted to enhance blood-brain barrier (BBB) permeability and strengthen

stacking interactions within hydrophobic receptor pockets.

Based on recent high-throughput screening and crystallographic data of related analogs, we map this compound to four primary biological targets:

A. Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 has emerged as a breakthrough target for the treatment of schizophrenia, offering antipsychotic efficacy without the extrapyramidal side effects associated with D2 receptor antagonism. Recent structure-based discovery efforts have identified 3,4-dihydro-2H-1-benzopyran-4-amine derivatives as potent TAAR1 agonists[1]. The receptor recognizes these agonists through a cationic amine ion-pairing with D103

B. Monoamine Oxidase B (MAO-B) Inhibition

Chroman-4-amine derivatives are actively investigated as privileged scaffolds for Alzheimer's and Parkinson's diseases due to their ability to inhibit MAO-B and Butyrylcholinesterase (BuChE)[2]. Crystallographic analysis of human MAO-B in complex with chromone and chromane analogs demonstrates that the bicyclic core localizes directly in front of the FAD cofactor[3]. The C4-amine can form critical hydrogen bonds, while the 6,8-dimethylation may enhance selectivity for MAO-B over MAO-A by exploiting the highly hydrophobic nature of the MAO-B substrate cavity.

C. ATP-Sensitive Potassium Channel (K ) Activation

The benzopyran structure is the foundational pharmacophore for K

D. Anthelmintic Activity

Recent random screening of small chemical libraries utilizing the model nematode Caenorhabditis elegans identified 3,4-dihydro-2H-1-benzopyran-4-amine hydrochlorides as possessing potent, previously unreported anthelmintic activity, capable of inducing 100% lethality in parasitic models within 24 hours[6].

Quantitative Data Projections

To guide assay development, the following table summarizes the extrapolated pharmacological metrics for 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine based on the validated performance of its closest structural analogs.

| Biological Target | Mechanism of Action | Structural Rationale for 6,8-Dimethyl Variant | Projected Potency (IC | Reference Scaffold |

| TAAR1 | G | Enhanced hydrophobic packing against F268 | 50 nM – 500 nM | 3,4-dihydro-2H-1-benzopyran-4-amine[1] |

| MAO-B | Reversible Enzyme Inhibition | C4-amine hydrogen bonding; methyl groups enhance fit in the FAD hydrophobic cavity. | 0.5 | gem-dimethylchroman-4-amines[2] |

| BuChE | Mixed Enzyme Inhibition | Binds the peripheral anionic site (PAS); lipophilic enhancement drives selectivity over AChE. | 2.0 | N-propargyl-chroman-4-amines[3] |

| K | SUR2B Subunit Binding | Benzopyran core mimics cromakalim; amine alters electrostatic interaction with Kir6.x. | 1.0 | Cromakalim / PKF217-744[7] |

Self-Validating Experimental Methodologies

To empirically validate the biological activity of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, researchers must employ self-validating assay systems. The following protocols are designed with built-in causality checks to prevent false positives.

Protocol A: TAAR1 Functional Activation Assay (cAMP Accumulation)

Causality Principle: TAAR1 is a G

-

Cell Preparation: Culture HEK-293 cells stably expressing human TAAR1. Validation Checkpoint: Maintain a parallel culture of wild-type HEK-293 cells (lacking TAAR1) to serve as a negative control for off-target cAMP elevation.

-

Compound Preparation: Dissolve 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine in 100% DMSO, then perform a 10-point serial dilution in assay buffer (HBSS + 20 mM HEPES). Ensure final DMSO concentration remains

1% to prevent solvent-induced cytotoxicity. -

Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Why: IBMX prevents the degradation of synthesized cAMP, ensuring the measured signal is a direct, cumulative reflection of TAAR1 activation.

-

Stimulation: Add the compound dilutions to the cells and incubate for 30 minutes at 37°C. Include Ulotaront (SEP-363856) as a positive control reference agonist.

-

Detection: Lyse cells and add TR-FRET cAMP detection reagents (e.g., Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the EC

using non-linear regression.

Protocol B: Fluorometric MAO-B Inhibition Assay

Causality Principle: Monoamine oxidase B oxidizes specific amines. By using kynuramine as a substrate, the enzyme produces 4-hydroxyquinoline, a highly fluorescent molecule. A decrease in fluorescence directly correlates to enzyme inhibition.

-

Enzyme/Inhibitor Pre-incubation: In a black 96-well microplate, combine 50

L of recombinant human MAO-B (0.5 -

Reaction Initiation: Add 25

L of kynuramine (final concentration 50 -

Kinetic Readout: Incubate for 20 minutes at 37°C. Stop the reaction by adding 40

L of 2N NaOH. Why: NaOH halts enzymatic activity and alkalinizes the solution, which maximizes the quantum yield of the 4-hydroxyquinoline fluorophore. -

Quantification: Measure fluorescence (Excitation: 310 nm, Emission: 400 nm). Include Selegiline as a positive control for MAO-B specific inhibition.

Systems Visualization

The following diagrams map the logical progression of the compound's mechanism of action and the recommended screening workflow.

Fig 1. Proposed TAAR1 GPCR signaling pathway activated by chroman-4-amine derivatives.

Fig 2. Self-validating high-throughput screening workflow for chroman-4-amine evaluation.

Conclusion

The 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine architecture is a high-value starting point for neuropharmacological drug design. By leveraging the inherent target promiscuity of the chroman-4-amine core—specifically its documented interactions with TAAR1, MAO-B, and K

References

-

Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv.[Link][1]

-

Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Universidade de Évora.[Link][2]

-

Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer's Disease. ResearchGate.[Link][3]

-

Endothelium-Dependent Hyperpolarization. Circulation - AHA Journals.[Link][5]

-

Recent Developments in the Chemistry of Potassium Channel Activators: The Cromakalim Analogs. ResearchGate.[Link][4]

-

Synthesis and characterization of a novel tritiated KATP channel opener with a benzopyran structure. PMC - NIH.[Link][7]

-

Identification of anthelmintic activity in a small chemical library through random screening using the worm Caenorhabditis elegans. bioRxiv.[Link][6]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. dspace.uevora.pt [dspace.uevora.pt]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Synthesis and characterization of a novel tritiated KATP channel opener with a benzopyran structure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine: A Privileged Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, a molecule of significant interest within the field of medicinal chemistry. We will delve into its synthesis, characterization, and potential biological activities, drawing upon established knowledge of the broader chromane class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this promising scaffold.

Introduction: The Significance of the Chromane Scaffold

The chromane ring system is a recurring structural motif in a vast array of natural products and synthetic molecules, earning it the designation of a "privileged scaffold" in drug discovery.[1][2] This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of the chromane core have been extensively investigated for their therapeutic potential in a variety of disease areas, including neurodegenerative disorders, cancer, and inflammatory conditions.[3][4][5]

The specific molecule of interest, 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, with the CAS Number 746586-40-3, represents a valuable building block for the synthesis of novel therapeutic agents.[5] The presence of the amine group at the 4-position provides a key handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.

Table 1: Chemical Properties of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

| Property | Value | Source |

| CAS Number | 746586-40-3 | [5] |

| Molecular Formula | C₁₁H₁₅NO | [5] |

| Molecular Weight | 177.25 g/mol | [5] |

| InChI Key | KMICWNIEVDQIJO-UHFFFAOYSA-N | [5] |

Synthesis of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

Step 1: Synthesis of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

The chroman-4-one precursor can be synthesized from the corresponding phenol and an α,β-unsaturated acid or its equivalent.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,4-dimethylphenol (1.0 eq) in a suitable solvent such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid, add 3-chloropropionic acid (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

Step 2: Reductive Amination to Yield 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

The conversion of the chroman-4-one to the desired chroman-4-amine is achieved through reductive amination.[8] This versatile reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Experimental Protocol:

-

Imine Formation: Dissolve 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess). The reaction can be stirred at room temperature or gently heated to facilitate imine formation.

-

Reduction: To the solution containing the imine intermediate, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quenching and Work-up: Carefully quench the reaction with water. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, can be purified by column chromatography or crystallization.

Caption: Proposed synthetic workflow for 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine.

Characterization

The structural elucidation of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons adjacent to the oxygen and the amine group, the methylene protons of the pyran ring, and the two methyl groups on the benzene ring. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: The spectrum would display the expected number of carbon signals, including those for the aromatic carbons, the carbons of the pyran ring, and the two methyl carbons.

-

-

Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI), would confirm the molecular weight of the compound. The fragmentation pattern observed in MS/MS experiments could provide further structural information.[9]

Potential Biological Activities and Mechanisms of Action

While direct biological data for 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is not extensively published, the chromane scaffold is a well-established pharmacophore with significant potential in the treatment of neurodegenerative diseases.[1] The primary mechanisms of action for many chromane derivatives involve the inhibition of key enzymes implicated in the pathology of these disorders.

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a mitochondrial enzyme responsible for the degradation of neurotransmitters, including dopamine.[4] Its overactivity is associated with increased oxidative stress and neuronal damage, particularly in Parkinson's disease.[4] Chromone-based compounds have been identified as potent and reversible inhibitors of MAO-B.[6]

Caption: Simplified SIRT2 signaling pathway and its potential inhibition.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, a series of in vitro assays would be employed.

MAO-B Inhibition Assay (Fluorometric)

This assay determines the ability of the test compound to inhibit the enzymatic activity of MAO-B. [10][11] Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human MAO-B, a suitable substrate (e.g., tyramine), and a high-sensitivity probe in MAO-B assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-B enzyme. Include a known MAO-B inhibitor (e.g., selegiline) as a positive control and a vehicle control (DMSO).

-

Incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Detection: Measure the fluorescence generated from the enzymatic reaction product at appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

SIRT2 Inhibition Assay (Fluorometric)

This assay measures the inhibition of the deacetylase activity of SIRT2. [2][12] Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human SIRT2, a fluorogenic acetylated peptide substrate, and NAD⁺ in an assay buffer.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, substrate, NAD⁺, and the test compound at various concentrations.

-

Reaction Initiation: Start the reaction by adding the SIRT2 enzyme.

-

Development: After incubation, add a developer solution that releases a fluorescent signal from the deacetylated substrate.

-

Detection: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Neuroprotection Assay in a Cellular Model

To evaluate the neuroprotective effects, a cell-based assay using a neuronal cell line (e.g., SH-SY5Y or PC12) and a neurotoxin can be employed. [13][14] Protocol:

-

Cell Culture: Culture neuronal cells in appropriate media.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period.

-

Induction of Toxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine or MPP⁺ for Parkinson's models, or glutamate for excitotoxicity models).

-

Viability Assessment: After the incubation period with the neurotoxin, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Determine the concentration-dependent neuroprotective effect of the compound.

Table 2: Biological Activities of Representative Chromane Derivatives

| Compound Class | Target | IC₅₀/Activity | Reference |

| Chromone Analogs | Human MAO-B | Low micromolar range | [6] |

| 5-hydroxy-2-methyl-chroman-4-one | Human MAO-B | 3.23 µM | [10] |

| Substituted Chroman-4-ones | Human SIRT2 | Low micromolar range | [3][15] |

| Chroman-like Prenylflavonoids | Neuroprotection | Promotes neuronal differentiation | [4] |

Structure-Activity Relationships and Future Directions

The extensive research on chromane derivatives provides valuable insights into their structure-activity relationships (SAR). For MAO-B inhibition, the substitution pattern on the chromone ring significantly influences potency and selectivity. [6]Similarly, for SIRT2 inhibition, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold have been shown to be critical for activity. [3][15] Future research on 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine should focus on its synthesis and thorough characterization. Subsequent biological evaluation, guided by the protocols outlined in this guide, will be crucial to determine its specific pharmacological profile. The amine functionality at the 4-position offers a prime site for the generation of a library of derivatives, which will be instrumental in elucidating detailed SAR and optimizing for potency, selectivity, and pharmacokinetic properties. The exploration of this scaffold holds significant promise for the development of novel therapeutics for neurodegenerative and other diseases.

References

[3]Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6437–6449. [Link]

[6]Binda, C., et al. (2018). Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis. Journal of Medicinal Chemistry, 61(8), 3534–3543. [Link]

[10]Kim, Y. J., et al. (2021). Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. Molecules, 26(3), 661. [Link]

[15]Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). PMC. [Link]

[16]Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 790, 129–141. [Link]

[12]Seifert, T., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ChemMedChem, 9(12), 2764–2770. [Link]

[8]Duncton, M. A. J. (2011). Reductive Amination of Aldehydes and Ketones. In Organic Syntheses Based on Name Reactions (pp. 410-413). Springer, Berlin, Heidelberg. [Link]

[17]Request PDF. (n.d.). Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: Anti-inflammatory-analgesic and antimicrobial. ResearchGate. [Link]

[7]Saimoto, H., et al. (2001). Synthesis of 3,4-dihydro-2H-benzopyrans from phenols and α,β-unsaturated carbonyl compounds. Heterocycles, 55(11), 2051-2054. [Link]

[18]Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2016). PMC. [Link]

[19]Ashok Kumar, T. S., et al. (2026). Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish. Molecular Neurobiology. [Link]

[20]Search for Potential Neuroprotectors for Correction of Cognitive and Behavioral Disorders After Ketamine Anesthesia Among 2′-R-6'H-Spiro(cycloalkyl-, heterocyclyl)t[1][2][4]riazolo[1,5-C]-Quinazolines: Fragment-Oriented Design, Molecular Docking, ADMET, Synthesis and In Vivo Study. (2025). Preprints.org. [Link]

[21]Stankova, I., et al. (2020). Synthetic analogues of memantine as neuroprotective and influenza viral inhibitors: in vitro and physicochemical studies. Amino Acids, 52(11-12), 1595–1608. [Link]

[22]Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

[13]A novel class of amino-alkyl-cyclohexanes as NMDA receptor antagonists neuroprotection and BBB penetration in vitro. (n.d.). ResearchGate. [Link]

[14]Lee, S. Y., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(3), 693. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | 746586-40-3 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. guidechem.com [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. helda.helsinki.fi [helda.helsinki.fi]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling [mdpi.com]

- 15. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. preprints.org [preprints.org]

- 21. Synthetic analogues of memantine as neuroprotective and influenza viral inhibitors: in vitro and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. arkat-usa.org [arkat-usa.org]

The Benzopyran-4-Amine Pharmacophore: Historical Evolution, Synthesis, and Therapeutic Horizons

Executive Summary

As a privileged scaffold in medicinal chemistry, the benzopyran (chromene) nucleus has served as the architectural foundation for numerous therapeutic agents. Specifically, the benzopyran-4-amine and its closely related oxidized counterpart, benzopyran-4-one, have undergone a remarkable evolutionary journey. Originally identified in the 1980s as the core of potent cardiovascular drugs, this structural class has recently experienced a renaissance in oncology and neuropsychiatry. This technical guide provides an in-depth analysis of the discovery history, synthetic methodologies, and pharmacological profiling of benzopyran-4-amine derivatives, designed for drug development professionals.

Historical Milestones in Drug Discovery

The Cromakalim Era: KATP Channel Openers (1980s)

The therapeutic potential of the benzopyran scaffold was first thrust into the spotlight with the discovery of cromakalim (BRL 34915) by the Beecham Group in the early 1980s[1]. Cromakalim features a pyrrolidin-2-one ring at the C4 position of a benzopyran core, effectively functioning as a cyclic amide/amine derivative.

Cromakalim acts as an archetype for ATP-sensitive potassium (KATP) channel openers[1]. By activating these channels, cromakalim induces the efflux of potassium ions, leading to the hyperpolarization of smooth muscle cell membranes. This mechanism pulls the membrane potential away from the excitation threshold, resulting in profound vasodilation and smooth muscle relaxation, making it a highly effective antihypertensive agent.

Diversification into Oncology (2000s–Present)

Following the cardiovascular success of benzopyrans, researchers began exploring the scaffold's cytotoxic potential. The benzopyran-4-one and benzopyran-4-amine skeletons have been hybridized with other pharmacophores (such as isoxazoles and dihydrothieno groups) to target multi-drug resistant cancer cell lines[2].

Structure-activity relationship (SAR) studies revealed that substitutions at the C-4 and C-7 positions drastically alter the biological target from ion channels to cellular proliferation pathways[3]. For instance, marine fungi-derived dihydrothieno-chromene derivatives have shown potent cytotoxicity against leukemia cell lines[4].

The Neuropsychiatric Frontier: TAAR1 Agonists (2025)

In a groundbreaking 2025 study, the 3,4-dihydro-2H-1-benzopyran-4-amine core was identified as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1)[5]. TAAR1 is a G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission and is a highly sought-after target for schizophrenia, as it bypasses the severe side effects of traditional D2 receptor antagonists.

Through the computational docking of 65 million molecules, researchers discovered that the benzopyran-4-amine derivative perfectly complements the orthosteric site of the active state of TAAR1[5]. In vivo testing demonstrated that these derivatives effectively restored pre-pulse inhibition (PPI) deficits in amphetamine-disrupted mouse models without inducing catalepsy[5].

Mechanistic Pathways

To understand the pleiotropic nature of the benzopyran-4-amine core, it is critical to visualize its distinct signaling cascades depending on the functionalization of the C4-amine.

Signal transduction pathway of benzopyran-4-amine derivatives acting as TAAR1 agonists.

Experimental Protocols: Synthesis of Benzopyran-4-amines

As a Senior Application Scientist, I emphasize that robust medicinal chemistry relies on self-validating, scalable synthetic routes. The following protocol details the synthesis of the 3,4-dihydro-2H-1-benzopyran-4-amine core via the reductive amination of a chromanone intermediate.

Step-by-Step Methodology

1. Chromanone Formation (Aldol Condensation)

-

Procedure: React a substituted phenol with an appropriate α,β-unsaturated ketone or via Friedel-Crafts acylation followed by base-catalyzed cyclization (using Amberlite or NaOH)[3].

-

Causality: This step establishes the rigid bicyclic oxygen-containing pharmacophore. The stereoelectronic properties of the oxygen atom dictate the conformational puckering of the pyran ring, which is essential for proper receptor alignment.

2. Oxime Derivatization

-

Procedure: Dissolve the resulting benzopyran-4-one in absolute ethanol. Add 1.5 equivalents of hydroxylamine hydrochloride (

) and 2.0 equivalents of sodium acetate. Reflux for 4 hours. -

Causality: Converting the C4-ketone to an oxime provides a highly reactive

bond. This intermediate is crucial because direct reductive amination of chromanones with ammonia often yields poor stereocontrol and low yields due to the steric hindrance of the bicyclic system.

3. Catalytic Hydrogenation (Reductive Amination)

-

Procedure: Transfer the purified benzopyran-4-oxime to a high-pressure Parr reactor. Dissolve in methanol and add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w). Pressurize with

gas to 50 psi and agitate at room temperature for 12 hours. Filter through Celite to remove the catalyst. -

Causality: Pd/C facilitates the syn-addition of hydrogen across the

and

4. Chiral Resolution

-

Procedure: Treat the racemic amine mixture with (+)-di-p-toluoyl-D-tartaric acid in hot isopropanol. Allow to cool slowly to induce fractional crystallization of the diastereomeric salt.

-

Causality: Biological targets (such as TAAR1 or KATP channels) exhibit strict stereoselectivity. For instance, the active isomer of cromakalim is the (3S,4R)-enantiomer (levcromakalim). Forming diastereomeric salts allows for the precise isolation of the active enantiomer required for in vivo efficacy.

Stepwise synthetic workflow for benzopyran-4-amine via an oxime intermediate.

Pharmacological Profiling & Quantitative Data

The versatility of the benzopyran-4-amine/one scaffold is best demonstrated through its diverse biological activities. Below is a structured summary of quantitative data derived from recent in vitro and in vivo assays.

Table 1: Antiproliferative Activity of Benzopyran Derivatives

Cytotoxicity assays demonstrate that hybridizing the benzopyran core yields selective anticancer agents that spare healthy cells.

| Compound Class | Target Cell Line | Tissue Origin | Toxicity to Normal Cells (HEK-293) | |

| Benzopyran-4-one-isoxazoles (5a–d) | MDA-MB-231 | Breast Cancer | 5.2 – 22.2 | Minimal ( |

| Dihydrothieno-chromenes (33–34) | MOLT-4 | Leukemia | 3.99 – 9.14 | N/A[4] |

| Dihydrothieno-chromenes (30–31) | K562 / HL60 | Leukemia | 1.04 – 6.94 | N/A[4] |

Table 2: TAAR1 Agonist Potency of Benzopyran-4-amines

Recent high-throughput docking and synthesis campaigns have validated the 4-amine derivative as a highly potent neuropsychiatric lead.

| Compound Core | Target Receptor | Activity Type | Potency Range | In Vivo Efficacy (Mouse Model) |

| 3,4-dihydro-2H-1-benzopyran-4-amine | TAAR1 | Full Agonist | Mid-nM to | Restored amphetamine-disrupted PPI[5] |

| Z1197877490 Analogs | TAAR1 | Agonist | Nanomolar | No induced catalepsy observed[5] |

Conclusion